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Compound of Interest

N-Boc-1-amino-1-
Compound Name:
cyclopentanemethanol

Cat. No.: B067021

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

N-Boc-1-amino-1-cyclopentanemethanol is a valuable bifunctional molecule serving as a
crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure,
featuring a tert-butoxycarbonyl (Boc) protected primary amine and a primary alcohol on a
cyclopentyl scaffold, allows for selective chemical modifications, making it an important building
block in medicinal chemistry. The cyclopentane ring is a key structural motif in numerous
biologically active molecules, particularly in the realm of antiviral agents known as carbocyclic
nucleoside analogues. In these analogues, the cyclopentane ring mimics the furanose sugar of
natural nucleosides, conferring enhanced metabolic stability.

This document provides detailed application notes on the synthesis and utility of N-Boc-1-
amino-1-cyclopentanemethanol, complete with experimental protocols and characterization
data to guide researchers in its effective use.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N-Boc-1-amino-1-
cyclopentanemethanol is presented in the table below.
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Property Value
tert-butyl (1-
IUPAC Name
(hydroxymethyl)cyclopentyl)carbamate[1]
CAS Number 174889-22-6
Molecular Formula C11H21NO3J[1]
Molecular Weight 215.29 g/mol [1]
Appearance White to off-white solid
Melting Point 108-112 °C
N Soluble in methanol, ethanol, dichloromethane,
Solubility

and ethyl acetate.

Synthesis of N-Boc-1-amino-1-
cyclopentanemethanol

The synthesis of N-Boc-1-amino-1-cyclopentanemethanol is typically achieved through a
two-step process starting from 1-aminocyclopentanecarboxylic acid. The first step involves the
protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction
of the carboxylic acid to a primary alcohol.

Experimental Protocol: Synthesis of N-Boc-1-amino-1-
cyclopentanemethanol

Step 1: N-Boc Protection of 1-Aminocyclopentanecarboxylic Acid

This procedure outlines the protection of the amino group of 1-aminocyclopentanecarboxylic
acid using di-tert-butyl dicarbonate (Bocz0).

Materials:
e 1-Aminocyclopentanecarboxylic acid

» Di-tert-butyl dicarbonate (Bocz0)
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e Sodium bicarbonate (NaHCO3)

e Dioxane

e Water

o Ethyl acetate

e 1 M Hydrochloric acid (HCI)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

» To a stirred solution of 1-aminocyclopentanecarboxylic acid (1.0 equiv) in a 1:1 mixture of
dioxane and water, add sodium bicarbonate (3.0 equiv).

e Cool the mixture to 0 °C in an ice bath.

e Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the reaction mixture.

 Allow the reaction to warm to room temperature and stir for 12-18 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, remove the dioxane under reduced pressure.

e Cool the agqueous residue to 0 °C and acidify to pH 2-3 with 1 M HCI.

o Extract the product with ethyl acetate (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous MgSQOa4, and filter.

» Concentrate the filtrate under reduced pressure to yield N-Boc-1-
aminocyclopentanecarboxylic acid as a white solid.
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Step 2: Reduction of N-Boc-1-aminocyclopentanecarboxylic Acid to N-Boc-1-amino-1-
cyclopentanemethanol

This protocol describes the reduction of the carboxylic acid to a primary alcohol using sodium
borohydride after activation with ethyl chloroformate.

Materials:

N-Boc-1-aminocyclopentanecarboxylic acid

o Ethyl chloroformate

o Triethylamine (TEA)

e Sodium borohydride (NaBHa)

e Anhydrous tetrahydrofuran (THF)

e Water

o Ethyl acetate

e Saturated aqueous sodium bicarbonate solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

Dissolve N-Boc-1-aminocyclopentanecarboxylic acid (1.0 equiv) in anhydrous THF under an
inert atmosphere.

e Cool the solution to 0 °C.
e Add triethylamine (1.1 equiv) dropwise.

o Slowly add ethyl chloroformate (1.1 equiv) and stir the mixture at 0 °C for 30 minutes to form
the mixed anhydride.
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In a separate flask, prepare a solution of sodium borohydride (2.0 equiv) in water.
Slowly add the NaBHa4 solution to the mixed anhydride solution at 0 °C.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction by TLC.

Quench the reaction by the slow addition of water.

Extract the product with ethyl acetate (3 x volumes).

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and
brine, dry over anhydrous MgSOQa, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane
gradient) to afford N-Boc-1-amino-1-cyclopentanemethanol.

Quantitative Data:

Purity (by NMR/LC-

Ste Product Typical Yield
P yp MS)
N-Boc-1-
1 aminocyclopentanecar  90-95% >98%
boxylic acid

N-Boc-1-amino-1-
2 80-85% >98%
cyclopentanemethanol

Spectroscopic Data

The structural identity and purity of N-Boc-1-amino-1-cyclopentanemethanol can be
confirmed by various spectroscopic techniques.
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Spectroscopy Key Data

o (ppm): ~4.8 (br s, 1H, NH), 3.5 (s, 2H,
1H NMR CH20H), 1.8-1.5 (m, 8H, cyclopentyl-H), 1.4 (s,
9H, C(CHs)3)

4 (ppm): ~156 (C=0), ~80 (C(CHs)3), ~70
13C NMR (CH20H), ~60 (C-NH), ~35 (cyclopentyl-CH2),
~28 (C(CHs)3), ~24 (cyclopentyl-CHz)

v (cm=1): ~3400 (O-H), ~3350 (N-H), ~2950 (C-

IR (KBr)
H), ~1685 (C=0, urethane)

Mass Spec (ESI) m/z: 216.1594 [M+H]*, 238.1414 [M+Na]*

Note: Predicted and typical chemical shifts. Actual values may vary depending on the solvent
and instrument.

Application in Pharmaceutical Synthesis:
Intermediate for Carbocyclic Nucleoside Analogues

N-Boc-1-amino-1-cyclopentanemethanol is a key precursor for the synthesis of carbocyclic
nucleoside analogues, a class of antiviral drugs. The cyclopentane core serves as a stable
isostere of the ribose or deoxyribose sugar in natural nucleosides. A prominent example of a
carbocyclic nucleoside is Abacavir, a potent reverse transcriptase inhibitor used in the
treatment of HIV/AIDS.

The synthesis of such analogues involves the deprotection of the Boc group to reveal the
primary amine, which can then be coupled with a suitably functionalized pyrimidine or purine
base. The primary alcohol can be further manipulated, for instance, by conversion to a leaving
group to facilitate the introduction of other functionalities or cyclization reactions.

Experimental Protocol: Synthesis of a Carbocyclic
Nucleoside Analogue Intermediate

This protocol outlines the deprotection of N-Boc-1-amino-1-cyclopentanemethanol and
subsequent coupling with a generic chloropurine to demonstrate its utility.
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Step 1: Boc Deprotection

Materials:

e N-Boc-1-amino-1-cyclopentanemethanol

e 4 M HCIin 1,4-dioxane

 Diethyl ether

Procedure:

e Dissolve N-Boc-1-amino-1-cyclopentanemethanol (1.0 equiv) in 4 M HCl in 1,4-dioxane.

 Stir the solution at room temperature for 1-2 hours.

» Monitor the reaction by TLC until the starting material is consumed.

o Concentrate the reaction mixture under reduced pressure.

 Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 1-amino-1-
cyclopentanemethanol.

« Filter the solid and dry under vacuum.

Step 2: Coupling with a Chloropurine

Materials:

1-Amino-1-cyclopentanemethanol hydrochloride

2-amino-6-chloropurine

Triethylamine (TEA)

n-Butanol

Procedure:
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» To a suspension of 1-amino-1-cyclopentanemethanol hydrochloride (1.0 equiv) and 2-amino-
6-chloropurine (1.0 equiv) in n-butanol, add triethylamine (3.0 equiv).

e Heat the mixture to reflux and stir for 24-48 hours.
e Monitor the reaction by TLC.

o Cool the reaction mixture to room temperature.

o Concentrate the solvent under reduced pressure.

» Purify the residue by flash column chromatography (silica gel, dichloromethane/methanol
gradient) to yield the desired carbocyclic nucleoside analogue.

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the synthesis of N-Boc-
1-amino-1-cyclopentanemethanol and its application in the synthesis of a carbocyclic
nucleoside analogue.

Step 1: N-Boc Protection

Step 2: Reduction

1. Ethyl Chloroformate, TEA
1-Aminocyclopentanecarboxylic Acid .
o i N-Boc-1-aminocyclopentanecarboxylic Acid 2. NaBHa N-Boc-1-amino-1-cyclopentanemethanol

Click to download full resolution via product page

Caption: Synthesis of N-Boc-1-amino-1-cyclopentanemethanol.
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Step 1: Deprotection

Step 2: Coupling

Chloropurine, TEA . .
n-Butanol, Reflux Carbocyclic Nucleoside Analogue

N-Boc-1-amino-1-cyclopentanemethanol
4 M HCl in Dioxane 1-Amino-1-cyclopentanemethanol

Click to download full resolution via product page

Caption: Application in Carbocyclic Nucleoside Analogue Synthesis.

Conclusion

N-Boc-1-amino-1-cyclopentanemethanol is a highly versatile and valuable intermediate for
the synthesis of pharmaceutical compounds, particularly carbocyclic nucleoside analogues with
antiviral activity. The protocols provided herein offer a reliable pathway for its synthesis and
demonstrate its utility as a key building block. The strategic use of the Boc protecting group
allows for the selective functionalization of the amino group, enabling the construction of
complex molecular architectures. Researchers and drug development professionals can
leverage this intermediate to explore novel therapeutic agents with improved pharmacological
profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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